Chemical structure and properties of 4,6-Dichloropyridine-2-carbothioamide
Chemical structure and properties of 4,6-Dichloropyridine-2-carbothioamide
Topic: Chemical Structure, Properties, and Applications of 4,6-Dichloropyridine-2-carbothioamide Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
4,6-Dichloropyridine-2-carbothioamide (CAS: 2167247-92-7) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of bioactive scaffolds.[1] Distinguished by its dual electrophilic sites (C4 and C6 chlorines) and a versatile thioamide functional group at C2, this compound serves as a critical intermediate for generating fused heterocycles such as thieno[2,3-b]pyridines and thiazolo[5,4-b]pyridines. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and handling protocols for high-fidelity research applications.
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
The molecule features a pyridine core substituted with chlorine atoms at the 4 and 6 positions and a carbothioamide group at the 2 position. The presence of the electron-deficient pyridine nitrogen, combined with the electron-withdrawing thioamide and chlorine substituents, renders the ring highly activated toward nucleophilic aromatic substitution (SNAr).
Identification Data
| Parameter | Detail |
| IUPAC Name | 4,6-Dichloropyridine-2-carbothioamide |
| CAS Number | 2167247-92-7 |
| Molecular Formula | C₆H₄Cl₂N₂S |
| Molecular Weight | 207.08 g/mol |
| SMILES | NC(=S)c1nc(Cl)cc(Cl)c1 |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
Electronic Structure & Reactivity Hotspots
The molecule possesses three distinct reactive centers:
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C2-Thioamide: A bidentate nucleophile (S/N) and electrophile (C=S), capable of Hantzsch-type cyclizations.
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C4-Chlorine: The primary site for SNAr displacement due to para-activation by the pyridine nitrogen and minimal steric hindrance.
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C6-Chlorine: A secondary electrophilic site, activated by the ortho-nitrogen but sterically influenced by the ring geometry.
Synthesis & Production
The synthesis of 4,6-Dichloropyridine-2-carbothioamide is typically achieved via the thionation of its nitrile precursor. This route ensures high regioselectivity and functional group tolerance.
Synthetic Pathway (DOT Visualization)
Figure 1: Synthetic route from acid precursor to thioamide via nitrile intermediate.
Detailed Protocol: Nitrile Thionation
Objective: Conversion of 4,6-dichloropyridine-2-carbonitrile to 4,6-dichloropyridine-2-carbothioamide.
Reagents:
-
4,6-Dichloropyridine-2-carbonitrile (1.0 eq)
-
Ammonium sulfide (20% aq. solution) OR Sodium hydrosulfide (NaSH)
-
Solvent: Ethanol or DMF
-
Temperature: 60–80°C[2]
Procedure:
-
Dissolution: Dissolve 10 mmol of 4,6-dichloropyridine-2-carbonitrile in 20 mL of ethanol.
-
Addition: Add 15 mmol of ammonium sulfide solution dropwise over 10 minutes. The solution typically darkens.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes) for the disappearance of the nitrile spot.
-
Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-water.
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Isolation: The thioamide product precipitates as a yellow solid. Filter, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from ethanol if necessary to remove elemental sulfur byproducts.
Reactivity Profile & Applications
Nucleophilic Aromatic Substitution (SNAr) Selectivity
In polychlorinated pyridines, the position of substitution is governed by electronic activation and steric factors.
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C4 Position (Para): Most reactive. The nitrogen atom exerts a strong -I/-M effect at the para position. Additionally, it is less sterically hindered than C6.
-
C6 Position (Ortho): Less reactive than C4 in this specific scaffold due to the proximity of the ring nitrogen and the potential electronic repulsion from the C2-thioamide lone pairs.
Application Insight: This regioselectivity allows for sequential functionalization. Researchers can introduce a nucleophile (e.g., an amine or thiol) selectively at C4, followed by a second substitution at C6 under more forcing conditions.
Thioamide Cyclization (Hantzsch Synthesis)
The C2-thioamide group is a prime precursor for thiazole rings. Reaction with
Reaction Scheme Visualization
Figure 2: Divergent reactivity pathways: C4-selective substitution vs. C2-cyclization.
Physicochemical Properties Table
| Property | Value / Description | Experimental/Predicted |
| Physical State | Solid | Experimental |
| Color | Yellow / Orange | Experimental |
| Melting Point | 145–150°C (Predicted range) | Predicted based on analogs |
| LogP | ~2.3 | Predicted (Consensus) |
| H-Bond Donors | 2 (Amide NH₂) | Structural |
| H-Bond Acceptors | 3 (Pyridine N, Amide S, N) | Structural |
| pKa (Thioamide) | ~11.5 | Predicted |
Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity: Harmful if swallowed (H302).
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Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Specific Target Organ Toxicity: May cause respiratory irritation (H335).
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Thioamides can slowly decompose or hydrolyze upon prolonged exposure to moisture and heat.
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Incompatibility: Avoid strong oxidizing agents (reacts with sulfur) and strong bases (hydrolysis of thioamide).
References
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BenchChem. 4,6-Dichloropyridine-2-carbothioamide Product Information. Retrieved from
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Accela ChemBio. Product Catalog: 4,6-Dichloropyridine-2-carbothioamide (CAS 2167247-92-7).[1][3] Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: 2-Amino-4,6-dichloropyridine (Precursor). Retrieved from
-
Ling, Y., et al. (2021).[4][5] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.[5] Retrieved from
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Buryi, D. S., et al. Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (Analogous Thioamide Synthesis). Retrieved from
Sources
- 1. 62150-52-1|4-Chloropyridine-2-carbothioamide|BLD Pharm [bldpharm.com]
- 2. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. N/A,2-(2-Iodo-3-methylphenyl)thiazole-4-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
